molecular formula C11H10F3N3O3S B13015466 Ethyl 2-(methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 2-(methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B13015466
M. Wt: 321.28 g/mol
InChI Key: OJPZJCYAFZLXPR-UHFFFAOYSA-N
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Description

Ethyl 2-(methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a trifluoromethyl group, a methylthio group, and an ethyl ester

Preparation Methods

The synthesis of Ethyl 2-(methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of 3-amino-1H-pyrazole-4-carbonitrile with ethyl 4-chloro-3-oxobutanoate in the presence of a base to form an intermediate. This intermediate is then subjected to cyclization and functional group transformations to yield the final product .

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Ethyl 2-(methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., potassium carbonate, sodium hydroxide), and catalysts (e.g., palladium, copper) . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound .

Scientific Research Applications

Ethyl 2-(methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications, including:

Properties

Molecular Formula

C11H10F3N3O3S

Molecular Weight

321.28 g/mol

IUPAC Name

ethyl 2-methylsulfanyl-7-oxo-5-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C11H10F3N3O3S/c1-3-20-10(19)7-8-15-5(11(12,13)14)4-6(18)17(8)16-9(7)21-2/h4,16H,3H2,1-2H3

InChI Key

OJPZJCYAFZLXPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN2C1=NC(=CC2=O)C(F)(F)F)SC

Origin of Product

United States

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